molecular formula C22H29NO2 B8349657 N,N-diisopropyl-3-phenyl-3-(2-hydroxy-5-methylphenyl)propionamide

N,N-diisopropyl-3-phenyl-3-(2-hydroxy-5-methylphenyl)propionamide

Cat. No.: B8349657
M. Wt: 339.5 g/mol
InChI Key: CRCFRTHJZDPVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropyl-3-phenyl-3-(2-hydroxy-5-methylphenyl)propionamide is a useful research compound. Its molecular formula is C22H29NO2 and its molecular weight is 339.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propanamide

InChI

InChI=1S/C22H29NO2/c1-15(2)23(16(3)4)22(25)14-19(18-9-7-6-8-10-18)20-13-17(5)11-12-21(20)24/h6-13,15-16,19,24H,14H2,1-5H3

InChI Key

CRCFRTHJZDPVLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)N(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A three-necked round-bottom flask equipped with condenser, mechanical stirrer, thermometer, is loaded with N,N-diisopropyl-3-phenyl-3-p-tolyloxy-propionamide (1.0 g; 0.0029 mol) and polyphosphoric acid (16.5 g). After four hours under stirring at room temperature the reaction is completed. The reaction mixture is poured in ice/water (10 g), alkalinized to pH 9-10 with NaOH 50% w/w and left under stirring for 30 minutes, then diluted with toluene (30 ml). The phases are separated and the aqueous phase is extracted with toluene (2×30 ml). The combined organic phases are dried over sodium sulfate and evaporated to dryness. The resulting oil is purified by flash chromatography (hexane/ethyl acetate 7:3). 0.59 g of product, as a pale yellow oil, are obtained.
Name
N,N-diisopropyl-3-phenyl-3-p-tolyloxy-propionamide
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
10 g
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A three-necked round-bottom flask equipped with condenser, mechanical stirrer, thermometer, is loaded with N,N-diisopropyl-3-phenyl-3-hydroxy-propionamide (1.0 g; 0.0041 mol), p-cresol (0.48 g; 0.0044 mol) and polyphosphoric acid (16.5 g). After five hours under stirring at room temperature the reaction is completed. The reaction mixture is poured in ice/water (10 g), alkalinized to pH 9-10 with NaOH 50% w/w and left under stirring for 30 minutes, then diluted with toluene (30 ml). The phases are separated and the aqueous phase is extracted with toluene (2×30 ml). The combined organic phases are dried over sodium sulfate and evaporated to dryness. The resulting oil is purified by flash chromatography (hexane/ethyl acetate 7:3). 0.48 g of product, as a pale yellow oil, are obtained.
Name
N,N-diisopropyl-3-phenyl-3-hydroxy-propionamide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphoric acid
Quantity
16.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
10 g
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.